2-(Piperidin-1-yl)benzoic acid hydrochloride
Overview
Description
“2-(Piperidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 939964-55-3 . It has a molecular weight of 241.72 and is typically in the form of a powder .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a benzoic acid group .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 241.72 . It is stored at room temperature .Scientific Research Applications
Green Corrosion Inhibitors
Piperine derivatives, closely related to 2-(Piperidin-1-yl)benzoic acid, have been investigated for their application as green corrosion inhibitors on iron surfaces. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations have shown that these compounds exhibit high corrosion inhibition efficiency due to their interaction with iron surfaces, suggesting a potential application in protecting materials from corrosion (Belghiti et al., 2018).
Hydrogen-Bonded Complex Formation
Research on the crystal structure of a three-component complex involving a piperidine derivative has revealed hydrogen-bonded interactions between amino alcohol and benzoic acid molecules. This study contributes to our understanding of molecular interactions and complex formation, which is crucial in material science and drug design (Dega-Szafran et al., 2017).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of piperidine-containing compounds. For instance, novel piperidine derivatives have shown promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Ovonramwen et al., 2019). Another study focused on microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, revealing significant antibacterial activity (Merugu et al., 2010).
Material Science and Organic Synthesis
Research has also explored the synthesis of complex organic compounds utilizing piperidine derivatives. For example, a study on the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and piperidine highlights the versatility of piperidine derivatives in creating pharmacophoric fragments, contributing to the field of medicinal chemistry and material science (Ivanova et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-piperidin-1-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQNMRHFDNVPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939964-55-3 | |
Record name | 2-(piperidin-1-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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